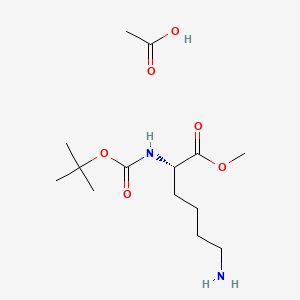
Boc-Lys-OMe acetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Lys-OMe acetate salt, also known as N-tert-butoxycarbonyl-L-lysine methyl ester acetate, is a chemically protected form of the amino acid lysine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group on lysine during peptide synthesis, preventing it from reacting prematurely. This compound is widely used in the field of organic chemistry, particularly in peptide synthesis and as a building block for more complex molecules .
Mechanism of Action
Target of Action
Boc-Lys-OMe acetate salt, also known as Boc-L-lysine methyl ester, primarily targets enzymes such as thrombin and trypsin . These enzymes play a crucial role in various biological processes, including blood coagulation (thrombin) and protein digestion (trypsin).
Mode of Action
The compound interacts with its targets (thrombin and trypsin) through a process known as hydrolysis . This interaction results in the removal of the tert-butoxycarbonyl (Boc) group, a protective group used to prevent the amino group on lysine from reacting during peptide chain assembly .
Biochemical Pathways
The hydrolysis of this compound by thrombin and trypsin affects the protein synthesis pathway . Specifically, it influences the step involving the assembly of peptide chains. The removal of the Boc group allows for the subsequent bonding of amino acids, thereby facilitating the formation of peptides and proteins .
Result of Action
The primary result of this compound’s action is the deprotection of the amino group on lysine , which is a crucial step in protein synthesis . This deprotection allows for the continuation of peptide chain assembly, thereby influencing the structure and function of the resulting proteins.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by factors such as temperature and pH . Additionally, the presence of other substances, such as certain solvents, can also impact the efficiency of the deprotection process .
Biochemical Analysis
Biochemical Properties
Boc-Lys-OMe acetate salt plays a significant role in biochemical reactions. It is efficiently hydrolyzed by enzymes such as thrombin and especially trypsin . This interaction with enzymes like thrombin and trypsin is crucial in the regulation of various biochemical processes.
Cellular Effects
The effects of this compound on cells are primarily related to its role in protein synthesis. As a protected form of lysine, it is involved in the stepwise construction of peptides, allowing for the sequential addition of amino acids without interference from reactive side groups . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules during peptide synthesis. The Boc group prevents the amino group on lysine from reacting, allowing for the controlled addition of amino acids during peptide chain assembly . Once the peptide synthesis is complete, the protective groups can be removed under specific conditions, yielding the desired peptide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the presence of the hydrochloride salt enhances the compound’s solubility in certain solvents, making it more manageable for use in laboratory applications . This property is particularly important for long-term studies involving in vitro or in vivo models.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys-OMe acetate salt typically involves the protection of the amino group of lysine with a Boc group and the esterification of the carboxyl group with methanol. The reaction is carried out under anhydrous conditions using a base such as triethylamine and a coupling reagent like di-tert-butyl dicarbonate (Boc2O). The resulting product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Lys-OMe acetate salt undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide bond formation through amide coupling reactions
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in anhydrous solvents.
Major Products Formed
Hydrolysis: Produces N-tert-butoxycarbonyl-L-lysine.
Deprotection: Yields L-lysine methyl ester.
Coupling Reactions: Forms peptide bonds with other amino acids or peptides.
Scientific Research Applications
Boc-Lys-OMe acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys-OMe: Another protected lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group.
Z-Lys-OMe: Contains a benzyloxycarbonyl (Z) group for protection.
Alloc-Lys-OMe: Uses an allyloxycarbonyl (Alloc) group for protection
Uniqueness
Boc-Lys-OMe acetate salt is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides .
Properties
IUPAC Name |
acetic acid;methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.C2H4O2/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;1-2(3)4/h9H,5-8,13H2,1-4H3,(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQHZKIYBAMWEX-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
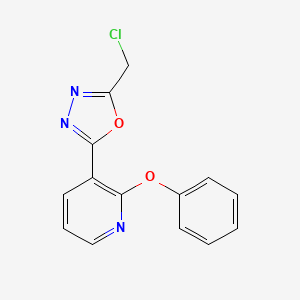
![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)
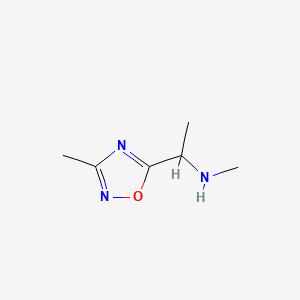
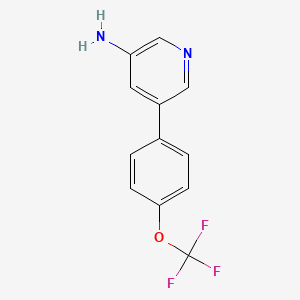
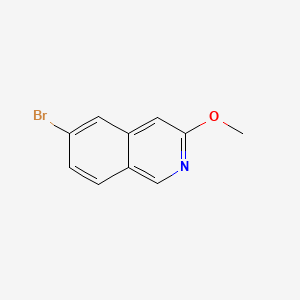
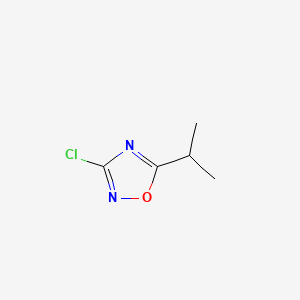
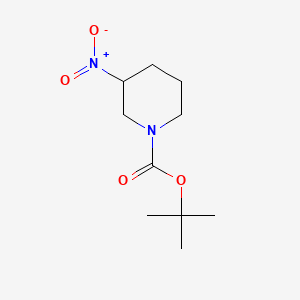
![5-Bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597068.png)
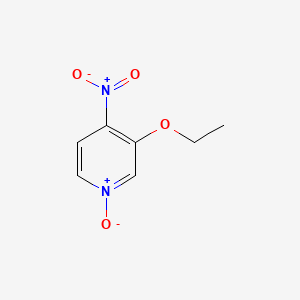
![tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B597072.png)
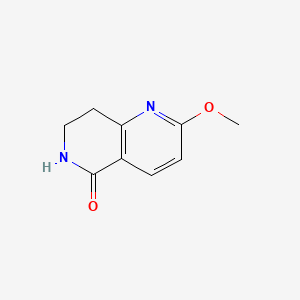
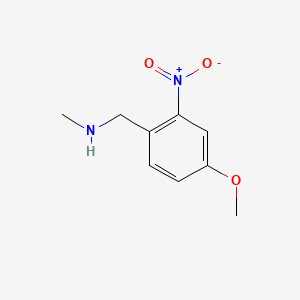

![1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597079.png)
